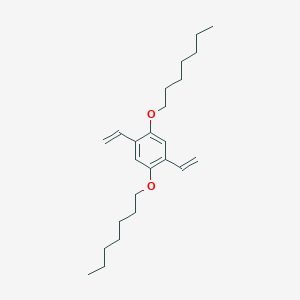
1,4-Diethenyl-2,5-bis(heptyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Divinyl-2,5-bis(heptyloxy)benzene is an organic compound characterized by a benzene ring substituted with two vinyl groups and two heptyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Divinyl-2,5-bis(heptyloxy)benzene typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 1,4-dihydroxybenzene, undergoes alkylation with heptyl bromide in the presence of a base such as potassium carbonate to form 1,4-bis(heptyloxy)benzene.
Vinylation: The resulting 1,4-bis(heptyloxy)benzene is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl magnesium bromide, under controlled conditions to yield 1,4-Divinyl-2,5-bis(heptyloxy)benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Divinyl-2,5-bis(heptyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The heptyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Divinyl-2,5-bis(heptyloxy)benzene has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of cross-linked polymers and copolymers, which have applications in coatings, adhesives, and composite materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Divinyl-2,5-bis(heptyloxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and heptyloxy groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic addition, nucleophilic substitution, and radical polymerization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Divinylbenzene: Similar structure but lacks the heptyloxy groups, making it less hydrophobic and less versatile in certain applications.
1,4-Divinyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of heptyloxy groups, leading to different solubility and reactivity profiles.
Uniqueness
1,4-Divinyl-2,5-bis(heptyloxy)benzene is unique due to the presence of long heptyloxy chains, which impart hydrophobic characteristics and influence its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the synthesis of hydrophobic polymers and materials.
Eigenschaften
CAS-Nummer |
206762-49-4 |
|---|---|
Molekularformel |
C24H38O2 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
1,4-bis(ethenyl)-2,5-diheptoxybenzene |
InChI |
InChI=1S/C24H38O2/c1-5-9-11-13-15-17-25-23-19-22(8-4)24(20-21(23)7-3)26-18-16-14-12-10-6-2/h7-8,19-20H,3-6,9-18H2,1-2H3 |
InChI-Schlüssel |
QQJXDRAWROHADR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC(=C(C=C1C=C)OCCCCCCC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


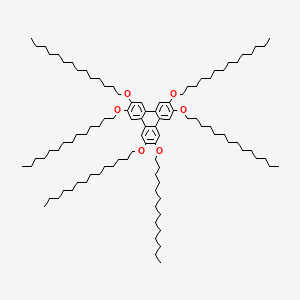

![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
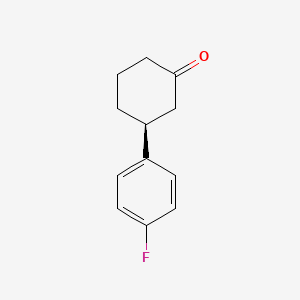
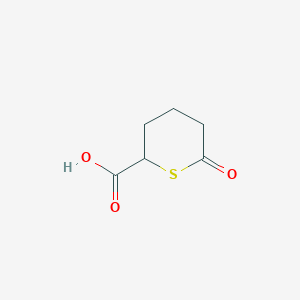
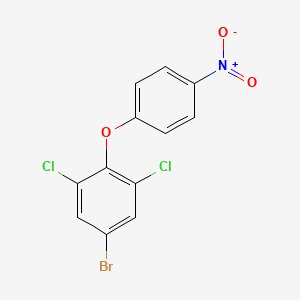
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
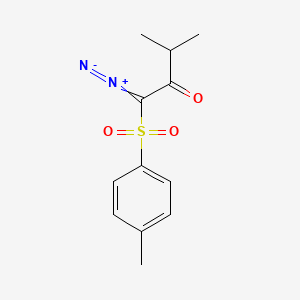
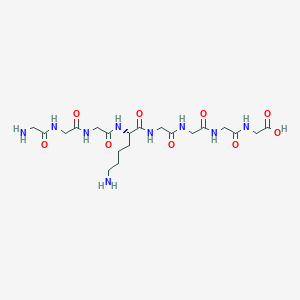
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)

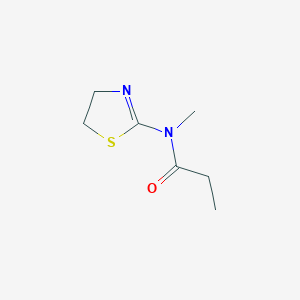
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

